molecular formula C11H17ClN2O2S B13470750 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride

2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride

Cat. No.: B13470750
M. Wt: 276.78 g/mol
InChI Key: PXXPMIZRQRTOHW-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is a synthetic organic compound with a molecular weight of 240.33 g/mol It is characterized by the presence of a thiazolidine ring, a phenyl group, and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride typically involves the reaction of 4-methyl-1,1-dioxido-2-isothiazolidinylphenylmethanamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the thiazolidine ring may participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(Aminomethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H16N2O2S.ClH/c1-9-7-13(16(14,15)8-9)11-4-2-10(6-12)3-5-11;/h2-5,9H,6-8,12H2,1H3;1H

InChI Key

PXXPMIZRQRTOHW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(S(=O)(=O)C1)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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